molecular formula C9H7N3O4 B15209259 1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 61619-61-2

1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B15209259
CAS No.: 61619-61-2
M. Wt: 221.17 g/mol
InChI Key: HIQTWSGCRKZLIA-UHFFFAOYSA-N
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Description

1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a nitrofuran moiety and a carbaldehyde group

Preparation Methods

The synthesis of 1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the nitrofuran and carbaldehyde groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-Methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine: Another heterocyclic compound with a nitrofuran moiety.

    5-Nitro-2-furaldehyde: A simpler compound with a nitrofuran group.

    1-Methyl-1H-pyrazole-4-carbaldehyde: A pyrazole derivative without the nitrofuran substitution. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

61619-61-2

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

1-methyl-5-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C9H7N3O4/c1-11-9(6(5-13)4-10-11)7-2-3-8(16-7)12(14)15/h2-5H,1H3

InChI Key

HIQTWSGCRKZLIA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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